molecular formula C26H23N5O3 B2402381 N-(4-ethylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031595-95-5

N-(4-ethylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2402381
CAS No.: 1031595-95-5
M. Wt: 453.502
InChI Key:
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Description

N-(4-ethylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound belonging to the triazoloquinazoline family. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline moiety, and is further substituted with ethylbenzyl and methoxyphenyl groups. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

N-(4-ethylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.

    Biological Research: The compound can be used as a probe to study various biological pathways and interactions.

    Chemical Synthesis: It serves as an intermediate in the synthesis of other complex molecules.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in certain chemical reactions.

Preparation Methods

The synthesis of N-(4-ethylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles.

    Quinazoline Ring Formation: This step involves the construction of the quinazoline moiety, often through condensation reactions.

    Substitution Reactions: Introduction of the ethylbenzyl and methoxyphenyl groups is typically done through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the triazole and quinazoline rings to form the desired compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing catalysts and controlled reaction conditions to facilitate the process.

Chemical Reactions Analysis

N-(4-ethylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for hydrolysis.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to N-(4-ethylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide include other triazoloquinazolines with different substituents. These compounds share a common core structure but differ in their side chains, which can significantly impact their biological activity and chemical properties. Some examples include:

  • N-(4-methylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
  • N-(4-ethylbenzyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O3/c1-3-16-4-6-17(7-5-16)15-27-25(32)19-10-13-21-22(14-19)31-24(28-26(21)33)23(29-30-31)18-8-11-20(34-2)12-9-18/h4-14,30H,3,15H2,1-2H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJQNOBEZUNQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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